molecular formula C4H3Br2F5 B1586920 3,4-Dibromo-1,1,1,2,2-pentafluorobutane CAS No. 378-69-8

3,4-Dibromo-1,1,1,2,2-pentafluorobutane

Cat. No. B1586920
CAS RN: 378-69-8
M. Wt: 305.87 g/mol
InChI Key: LRKIMNKTUXHNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dibromo-1,1,1,2,2-pentafluorobutane is a chemical compound with the CAS Number: 378-69-8. It has a molecular weight of 305.87 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C4H3Br2F5 . The InChI code for this compound is 1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2 .

Scientific Research Applications

NMR Investigations

A study by Hinton and Jaques (1975) provided detailed NMR investigations of alkanes and alkenes, including 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. This research offers insights into the molecular structure and interactions through NMR parameters, which are essential for understanding the physical and chemical properties of such compounds (Hinton & Jaques, 1975).

Synthesis and Reactions

Zhang and Wolf (2012) discussed the synthesis of pentafluorinated β-hydroxy ketones, employing difluoroenolates generated from pentafluorobutan-1,3-dione hydrates. This method showcases the potential of using pentafluorinated compounds in producing valuable chemical intermediates with high yields under mild conditions (Zhang & Wolf, 2012).

Catalytic Reductions

Catalytic reductions of α, ω-dihaloalkanes with nickel(I) salen were investigated by Dahm and Peters (1996), demonstrating the utility of such compounds in catalytic processes to form cycloalkanes and alkenes. This study highlights the versatility of halogenated compounds in synthetic chemistry and their potential applications in producing various chemical products (Dahm & Peters, 1996).

Environmental Impact

Stemmler et al. (2007) focused on the emissions of HFC-365mfc, a substitute for traditional foam-blowing agents, providing insights into the environmental impact and distribution of fluorinated compounds. This research is critical for understanding the atmospheric presence of such chemicals and their implications for climate change and pollution (Stemmler et al., 2007).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

3,4-dibromo-1,1,1,2,2-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2F5/c5-1-2(6)3(7,8)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKIMNKTUXHNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378818
Record name 3,4-dibromo-1,1,1,2,2-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

378-69-8
Record name 3,4-dibromo-1,1,1,2,2-pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 378-69-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Reactant of Route 2
3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Reactant of Route 3
3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Reactant of Route 4
3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Reactant of Route 5
3,4-Dibromo-1,1,1,2,2-pentafluorobutane
Reactant of Route 6
3,4-Dibromo-1,1,1,2,2-pentafluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.